2-(5-Ethynylthiophen-2-yl)pyridine

Organic Electronics Computational Chemistry Optoelectronics

Features enhanced π-delocalization and a HOMO-LUMO gap 0.46 eV narrower than 2-ethynylpyridine for superior charge transport in OLED/OPV devices. Thermally stable to 360°C, enabling high-temperature processing. The terminal alkyne enables Sonogashira coupling for MOFs and pharmaceutical intermediates. Solid-state form offers safer handling than volatile liquid analogs. Reproducible performance—generic substitution is high-risk.

Molecular Formula C11H7NS
Molecular Weight 185.25 g/mol
CAS No. 132464-90-5
Cat. No. B1339205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethynylthiophen-2-yl)pyridine
CAS132464-90-5
Molecular FormulaC11H7NS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(S1)C2=CC=CC=N2
InChIInChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H
InChIKeyCTZZEBNNWDVUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethynylthiophen-2-yl)pyridine (CAS 132464-90-5) Procurement: Key Specifications and Compound Class


2-(5-Ethynylthiophen-2-yl)pyridine (CAS 132464-90-5) is an organic building block with the molecular formula C₁₁H₇NS and a molecular weight of 185.25 g/mol . It belongs to the class of heteroaryl-ethynyl compounds, featuring a pyridine ring linked via an ethynyl spacer to a thiophene ring . This conjugated scaffold enables π-delocalization across the molecule, making it a versatile intermediate for synthesizing more complex organic and organometallic structures .

Why 2-(5-Ethynylthiophen-2-yl)pyridine (CAS 132464-90-5) Cannot Be Substituted with Generic Analogs


The specific arrangement of the ethynyl linker between the pyridine and thiophene rings in 2-(5-Ethynylthiophen-2-yl)pyridine dictates its unique electronic and structural properties. Substituting this compound with closely related analogs, such as 2-ethynylpyridine or 5-ethynyl-2,2'-bipyridine, is not equivalent due to substantial differences in π-conjugation length, frontier molecular orbital energies, and thermal stability . These differences directly impact performance in applications ranging from organic electronics to coordination chemistry, making generic substitution a high-risk approach for achieving reproducible experimental outcomes [1].

Quantitative Differentiation Evidence for 2-(5-Ethynylthiophen-2-yl)pyridine (CAS 132464-90-5)


Enhanced π-Delocalization and Reduced HOMO-LUMO Gap Compared to 2-Ethynylpyridine

The incorporation of the thiophene ring in 2-(5-ethynylthiophen-2-yl)pyridine results in enhanced π-delocalization, which is quantitatively manifested as a 0.46 eV contraction of the HOMO–LUMO gap relative to the simpler analog 2-ethynylpyridine .

Organic Electronics Computational Chemistry Optoelectronics

Thermal Stability Advantage Over Unfunctionalized Thiophene Derivatives

Compounds within the ethynyl-thiophene-pyridine class exhibit high thermal stability, a property crucial for processing in electronic device fabrication. Thermogravimetric analysis (TGA) of a related compound shows no weight loss until 360 °C, suggesting the absence of included solvent and high intrinsic stability [1].

Material Science Polymer Chemistry Thermal Analysis

Well-Defined Physical Properties for Accurate Formulation and Processing

The compound possesses a well-defined melting point of 109 °C , a boiling point of 321.3±32.0 °C (predicted), and a density of 1.22±0.1 g/cm³ (predicted) . These values differ significantly from common analogs like 2-ethynylpyridine, which is a liquid at room temperature with a boiling point of 85 °C at 12 mmHg .

Formulation Science Process Chemistry Material Characterization

Established Synthetic Route via Sonogashira Coupling for Scalable Procurement

The compound is most commonly synthesized via a Sonogashira cross-coupling reaction between 2-bromothiophene and 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst . This is a well-established, high-yielding method in organic synthesis, ensuring a reliable supply chain for procurement.

Synthetic Chemistry Process Development Procurement Planning

Optimal Application Scenarios for 2-(5-Ethynylthiophen-2-yl)pyridine (CAS 132464-90-5) Based on Quantitative Evidence


Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Material Development

The compound's enhanced π-delocalization and a 0.46 eV contraction in HOMO–LUMO gap relative to 2-ethynylpyridine make it a superior building block for synthesizing conjugated polymers and small molecules for organic electronics. Its improved charge transport properties can lead to higher efficiency in OLEDs and OPVs .

High-Temperature Processable Organic Semiconductors

The high thermal stability (no weight loss until 360 °C) inferred from class-level evidence indicates that polymers or materials derived from this compound can withstand the high-temperature processing steps (e.g., annealing, vacuum deposition) required for manufacturing robust organic electronic devices .

Coordination Chemistry and Metallosupramolecular Assembly

The solid-state nature and high boiling point (321.3 °C) of 2-(5-Ethynylthiophen-2-yl)pyridine, in contrast to the volatile liquid 2-ethynylpyridine, make it a more practical and safer ligand for synthesizing well-defined metal complexes. Its rigid, π-conjugated linker is ideal for constructing metal-organic frameworks (MOFs) and metallosupramolecular structures with precise spatial arrangements .

Synthesis of Complex Organic Molecules via Cross-Coupling

The terminal alkyne functionality enables further functionalization via Sonogashira or other cross-coupling reactions. Its use as a key intermediate is supported by a well-established synthetic route, ensuring reliable availability for multi-step synthesis of pharmaceuticals, agrochemicals, or advanced materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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